N-{[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl}prop-2-enamide
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Overview
Description
N-{[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl}prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluoropyridine moiety, a thiadiazole ring, and a prop-2-enamide group, which collectively contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl}prop-2-enamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:
Synthesis of 3-fluoropyridine-4-carboxylic acid: This can be achieved through the fluorination of pyridine-4-carboxylic acid using a fluorinating agent such as Selectfluor.
Formation of 5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazole: The carboxylic acid is then converted to the corresponding acid chloride, which undergoes cyclization with thiosemicarbazide to form the thiadiazole ring.
Attachment of the prop-2-enamide group: The thiadiazole intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(3-chloropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl}prop-2-enamide
- N-{[5-(3-bromopyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl}prop-2-enamide
- N-{[5-(3-methylpyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl}prop-2-enamide
Uniqueness
N-{[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl}prop-2-enamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-[[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4OS/c1-2-9(17)14-6-10-15-16-11(18-10)7-3-4-13-5-8(7)12/h2-5H,1,6H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMMOESDPOYQAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NN=C(S1)C2=C(C=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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